2,2-Dimethyl-5-oxiranyl-tetrahydro-furo[2,3-d][1,3]dioxol-6-ol
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Overview
Description
2,2-Dimethyl-5-oxiranyl-tetrahydro-furo[2,3-d][1,3]dioxol-6-ol is a complex organic compound with the molecular formula C9H14O5 . This compound is characterized by its unique structure, which includes an oxirane ring and a tetrahydrofurodioxolane moiety. It is often used in research and industrial applications due to its interesting chemical properties.
Preparation Methods
The synthesis of 2,2-Dimethyl-5-oxiranyl-tetrahydro-furo[2,3-d][1,3]dioxol-6-ol typically involves multiple steps. One common synthetic route includes the formation of the oxirane ring through an epoxidation reaction. This can be achieved by reacting an alkene with a peracid, such as m-chloroperoxybenzoic acid (mCPBA), under controlled conditions . Industrial production methods may involve the use of catalysts to enhance the efficiency and yield of the reaction.
Chemical Reactions Analysis
2,2-Dimethyl-5-oxiranyl-tetrahydro-furo[2,3-d][1,3]dioxol-6-ol undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be opened through oxidation reactions, often using reagents like hydrogen peroxide or osmium tetroxide.
Reduction: Reduction reactions can convert the oxirane ring into a diol, typically using reagents such as lithium aluminum hydride (LiAlH4).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diols, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
2,2-Dimethyl-5-oxiranyl-tetrahydro-furo[2,3-d][1,3]dioxol-6-ol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of complex molecules and polymers.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into its potential therapeutic applications includes exploring its use as a precursor for drug development.
Industry: It is employed in the production of specialty chemicals and materials, such as resins and coatings.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-5-oxiranyl-tetrahydro-furo[2,3-d][1,3]dioxol-6-ol involves its ability to undergo ring-opening reactions. The oxirane ring is highly strained, making it susceptible to nucleophilic attack. This reactivity allows the compound to interact with various molecular targets, including enzymes and other proteins, potentially altering their function and activity .
Comparison with Similar Compounds
Similar compounds to 2,2-Dimethyl-5-oxiranyl-tetrahydro-furo[2,3-d][1,3]dioxol-6-ol include:
2,3-Dimethyloxirane: This compound shares the oxirane ring but lacks the tetrahydrofurodioxolane moiety.
2,2-Dimethyl-5-oxo-1,3-dioxolane-4-acetic acid: This compound has a similar dioxolane structure but differs in its functional groups and overall reactivity.
The uniqueness of this compound lies in its combination of structural features, which confer distinct chemical properties and reactivity patterns.
Properties
IUPAC Name |
2,2-dimethyl-5-(oxiran-2-yl)-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O5/c1-9(2)13-7-5(10)6(4-3-11-4)12-8(7)14-9/h4-8,10H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPBJGGHUEPPCNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(C(OC2O1)C3CO3)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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